molecular formula C10H15NO3S B4668344 N-(3-methoxypropyl)benzenesulfonamide

N-(3-methoxypropyl)benzenesulfonamide

Cat. No.: B4668344
M. Wt: 229.30 g/mol
InChI Key: GKSUFCWGVJCSOK-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 3-methoxypropyl group at the nitrogen atom. Its molecular formula is C₁₀H₁₅NO₃S, with a molecular weight of 229.29 g/mol (base compound). Variations of this compound include substitutions on the benzene ring (e.g., 4-chloro, 4-methyl, or 3-trifluoromethyl groups), which alter its physicochemical and biological properties . The compound is synthesized via nucleophilic substitution, typically reacting 3-methoxypropylamine with benzenesulfonyl chloride derivatives in the presence of a base like pyridine or triethylamine .

Properties

IUPAC Name

N-(3-methoxypropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-14-9-5-8-11-15(12,13)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSUFCWGVJCSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Nitrogen Atom

N-(3-Hydroxypropyl)benzenesulfonamide
  • Structure : Features a 3-hydroxypropyl group instead of methoxypropyl.
  • Properties : The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, reducing lipophilicity (LogP: ~0.6) compared to the methoxy analog .
  • Applications : Used in polymer stabilization and as a pharmaceutical intermediate due to its polar nature .
N-(3-(Dimethylamino)propyl)benzenesulfonamide
  • Structure: Contains a basic dimethylamino group on the propyl chain.
  • Properties: The dimethylamino group increases solubility in acidic media (via protonation) and enhances interaction with biological targets like enzymes .
  • Applications : Investigated for antimicrobial coatings due to its cationic nature .
N-(2-Hydroxypropyl)benzenesulfonamide
  • Structure : Hydroxy group at position 2 of the propyl chain.
  • Properties : Lower molecular weight (215.27 g/mol) and altered stereochemistry compared to the 3-methoxypropyl analog. The shorter chain may reduce metabolic stability .

Substituent Variations on the Benzene Ring

4-Chloro-N-(3-methoxypropyl)benzenesulfonamide
  • Structure : Chlorine atom at the para position of the benzene ring.
  • Properties : Increased molecular weight (263.74 g/mol) and electron-withdrawing effects enhance sulfonamide acidity (pKa ~8–9). Chlorine improves stability but may elevate toxicity .
  • Applications: Potential use in agrochemicals or as a kinase inhibitor intermediate .
4-Methyl-N-(3-methoxypropyl)benzenesulfonamide
  • Structure : Methyl group at the para position.
  • Properties : Electron-donating methyl group reduces sulfonamide acidity (pKa ~10–11) and increases lipophilicity (LogP ~2.1). Molecular weight: 243.32 g/mol .
  • Applications : Explored in anticancer research for improved membrane permeability .
4-Bromo-3-(trifluoromethyl)-N-(3-methoxypropyl)benzenesulfonamide
  • Structure : Bromine and trifluoromethyl groups on the benzene ring.
  • Properties : High molecular weight (378.23 g/mol) and strong electron-withdrawing effects. Marked toxicity (harmful by inhalation, skin contact) limits therapeutic use .
  • Applications : Specialized intermediates in organic synthesis .

Physicochemical Properties

Property N-(3-Methoxypropyl)benzenesulfonamide 4-Chloro Derivative 4-Methyl Derivative N-(3-Hydroxypropyl) Analog
Molecular Weight (g/mol) 229.29 263.74 243.32 215.27
LogP 1.8–2.2 2.5–3.0 2.1–2.5 0.5–1.0
Solubility (mg/mL) 0.5–1.0 (DMSO) 0.2–0.5 (DMSO) 0.3–0.7 (DMSO) >10 (Water)
pKa ~9.5–10.5 ~8.5–9.5 ~10.0–11.0 ~8.0–9.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-methoxypropyl)benzenesulfonamide
Reactant of Route 2
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